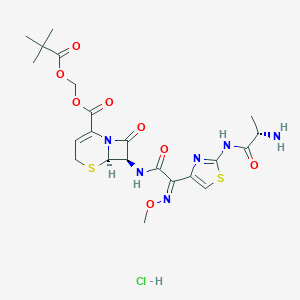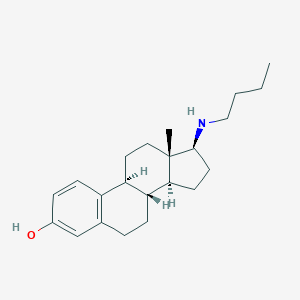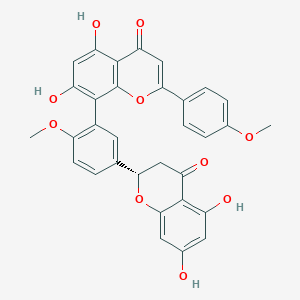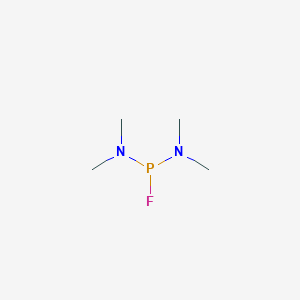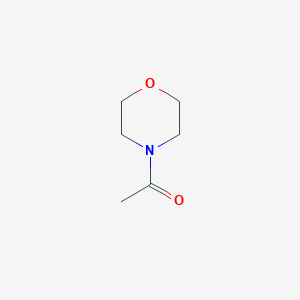
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate), also known as NBD-Cl, is a fluorescent probe commonly used in chemical and biological research. It is a highly sensitive and specific tool for detecting and measuring various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.
Mécanisme D'action
The mechanism of action of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is based on its fluorescent properties. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is a non-fluorescent molecule, but upon exposure to light of a certain wavelength, it becomes fluorescent. This fluorescence can be used to detect and measure various biological processes, as mentioned above. The fluorescence of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is highly sensitive to changes in the microenvironment, such as changes in pH, temperature, and ionic strength.
Biochemical and Physiological Effects:
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is a relatively safe and non-toxic molecule, with no known harmful effects on biochemical or physiological processes. It is commonly used in vitro, but can also be used in vivo with appropriate precautions. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is generally well-tolerated by cells and tissues, and has been used in a variety of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in lab experiments include its high sensitivity and specificity, its ease of use and synthesis, and its relatively low cost. However, there are also some limitations to using But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate). For example, it is not suitable for use in certain biological systems, such as those with high levels of autofluorescence. Additionally, But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) may interfere with some biological processes, and caution should be taken when interpreting results.
Orientations Futures
There are many potential future directions for the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in scientific research. One area of interest is the development of new conjugation methods for attaching But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) to proteins and peptides. Another area of interest is the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in live-cell imaging, which would allow researchers to monitor biological processes in real time. Additionally, there is potential for the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in drug discovery and development, as it can be used to screen for compounds that affect specific biological processes. Overall, the future of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in scientific research looks promising, with many potential applications and directions for further study.
Méthodes De Synthèse
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is synthesized by reacting 4-chloro-1,2-phenylenediamine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate). The synthesis of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) has a wide range of scientific research applications. It is commonly used in the study of protein-protein interactions, as it can be easily conjugated to proteins and peptides. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) can also be used to measure enzyme activity, as it is highly sensitive to changes in the microenvironment of the enzyme. Additionally, But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) can be used to study membrane dynamics, as it can be incorporated into lipid bilayers and used to monitor changes in membrane structure and function.
Propriétés
Numéro CAS |
10154-84-4 |
|---|---|
Formule moléculaire |
C16H12N2O10S2 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)sulfonyloxybut-2-ynyl 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12N2O10S2/c19-17(20)13-5-3-7-15(11-13)29(23,24)27-9-1-2-10-28-30(25,26)16-8-4-6-14(12-16)18(21)22/h3-8,11-12H,9-10H2 |
Clé InChI |
BRHVMEXNDQMVGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
10154-84-4 |
Synonymes |
1-nitro-3-[4-(3-nitrophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




